molecular formula C15H10O2 B189141 3-Phenanthrenecarboxylic acid CAS No. 7470-14-6

3-Phenanthrenecarboxylic acid

Cat. No. B189141
CAS RN: 7470-14-6
M. Wt: 222.24 g/mol
InChI Key: WYQIVZKSGGKUAX-UHFFFAOYSA-N
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Description

3-Phenanthrenecarboxylic acid, also known as Phenanthrene-3-carboxylic acid, is a compound with the molecular formula C15H10O2 . It has a molecular weight of 222.24 g/mol .


Synthesis Analysis

Phenanthrene, the core structure of 3-Phenanthrenecarboxylic acid, is synthesized through various methods such as Bardhan-Sengupta synthesis, Haworth synthesis, and Pschorr synthesis .


Molecular Structure Analysis

The InChI representation of 3-Phenanthrenecarboxylic acid is InChI=1S/C15H10O2/c16-15(17)12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H,(H,16,17) . The Canonical SMILES representation is C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)C(=O)O .


Physical And Chemical Properties Analysis

3-Phenanthrenecarboxylic acid has a density of 1.3±0.1 g/cm³, a boiling point of 435.4±14.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 72.9±3.0 kJ/mol and a flash point of 194.8±14.8 °C . The compound has a molar refractivity of 68.9±0.3 cm³ .

Scientific Research Applications

Bioavailability and Sorption Studies

3-Phenanthrenecarboxylic acid, as a derivative of phenanthrene, has been utilized in studies examining the bioavailability of polycyclic aromatic hydrocarbons (PAHs). For instance, Laor, Strom, and Farmer (1999) explored the bioavailability of phenanthrene sorbed to mineral-associated humic acid. Their findings indicated that phenanthrene mineralization was significantly enhanced when sorbed to these complexes, suggesting that surfaces may stimulate mineralization of sorbed contaminants (Laor, Strom, & Farmer, 1999). A similar study by Laor, Farmer, Aochi, and Strom (1998) distinguished between binding and sorption to dissolved and mineral-associated humic acid, emphasizing the need for detailed sorption studies in bioavailability experiments (Laor, Farmer, Aochi, & Strom, 1998).

Chemical Synthesis and Applications

Suzuki, Hattori, Okuzawa, and Miyano (2002) demonstrated a Lewis acid-mediated carboxylation of fused aromatic compounds with carbon dioxide. This process successfully converted phenanthrene to 9-phenanthrenecarboxylic acid, showcasing a direct and regioselective synthesis method (Suzuki, Hattori, Okuzawa, & Miyano, 2002). Additionally, Wang, Lü, Wang, and Huang (2008) utilized Iron(III) chloride for the mild synthesis of polymethoxy-substituted phenanthrene-9-carboxylic acid, offering an environmentally friendly and practical route for synthesizing phenanthrene derivatives (Wang, Lü, Wang, & Huang, 2008).

Environmental Impact and Degradation

Research has also focused on the environmental impact and degradation of phenanthrene derivatives. Cochran et al. (2016) identified products formed during the heterogeneous nitration and ozonation of phenanthrene, contributing to the understanding of PAH transformation in atmospheric environments (Cochran et al., 2016). Zhang and Young (1999) investigated the anaerobic metabolism of naphthalene and phenanthrene, revealing that carboxylation could be a key initial reaction in their metabolism under anaerobic conditions, with phenanthrenecarboxylic acid being a notable metabolite (Zhang & Young, 1999).

properties

IUPAC Name

phenanthrene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c16-15(17)12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQIVZKSGGKUAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10225686
Record name 3-Phenanthrenecarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenanthrenecarboxylic acid

CAS RN

7470-14-6
Record name 3-Phenanthrenecarboxylic acid
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Record name 3-Phenanthrenecarboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthrene-3-carboxylic acid
Source DTP/NCI
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Record name 3-Phenanthrenecarboxylic acid
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Record name 3-PHENANTHRENECARBOXYLIC ACID
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Synthesis routes and methods

Procedure details

Using the procedure outlined in 2A for 2-acetylphenanthrene, 3-acetylphenanthrene (Aldrich, technical grade), 25 g, 0.114 mol) gave 13 g (51%) of phenanthrene-3-carboxylic acid. 15.6 g (0.07 mol) of this acid was converted to the corresponding acid chloride, then to 8.37 g (58%) of phenanthrene-3-carboxaldehyde mp 78°-80° (lit. 79.5°-80°, E. Mosettig and J. van de Kamp, J. Amer. Chem. Soc. 55 2395 (1933)), (C, H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
F Wang, S Ma, Y Si, L Dong, X Wang, J Yao, H Chen… - Carbon, 2017 - Elsevier
… Moreover, 1 H NMR results further verified that carboxylic and hydroxyl groups in PAHs (9-phenanthrol and 3-phenanthrenecarboxylic acid) weakened the complexation between SMX …
Number of citations: 78 www.sciencedirect.com
X Wu, J Yao, F Wang, J Ma, J Sun, R Liu - International Biodeterioration & …, 2018 - Elsevier
… = 0.7177C - 6.7959 (for 3-phenanthrenecarboxylic acid), I = 1.0374 C - 4.7824 (for 9-phenanthrol), the IC 50 values of phenanthrene, 3-phenanthrenecarboxylic acid, and 9-phenanthrol …
Number of citations: 8 www.sciencedirect.com
H Gilman, TH Cook - Journal of the American Chemical Society, 1940 - ACS Publications
… 1.5% of 2-hydroxy-3-phenanthrenecarboxylic acid melting at 276277 (with prior sintering). … Methylation of our 2-methoxy-3-phenanthrenecarboxylic acid by diazomethane gave an ester (…
Number of citations: 23 pubs.acs.org
ZG Hajos, DR Parrish… - The Journal of Organic …, 1966 - ACS Publications
… Dodecahydro~4a:-hydroxy-7oxo-2/3-phenanthrenecarboxylic Acid (VI).—The acid IV (8.7 g) … l,2,3,4,4aa,4b/3,5,6,7,9,10,10af¡-Dodecahydro-4,7-dioxo-2|3phenanthrenecarboxylic Acid …
Number of citations: 0 pubs.acs.org
LMV Malmquist, H Selck, KB Jørgensen… - … science & technology, 2015 - ACS Publications
… 2 ) from m/zs 271, 235, and 221 in MSMS fragmentation experiments represents the quasi-molecular ion of chrysenecarboxylic acids (CCAs), 6-methyl-3-phenanthrenecarboxylic acid (…
Number of citations: 27 pubs.acs.org
LMV Malmquist, ES Boll, NJ Nielsen… - Analytical …, 2017 - pubs.rsc.org
Polycyclic aromatic compounds (PACs) are transformed into polar metabolites in environmental matrices. These metabolites are rarely included in risk assessments, although they …
Number of citations: 6 pubs.rsc.org
SK Ali, HA Makeen, G Khuwaja, HA Alhazmi… - Medicina, 2023 - mdpi.com
Recent studies have highlighted the necessity to thoroughly evaluate medicinal plants due to their therapeutic potential. The current study delves into the phytochemical profile, …
Number of citations: 1 www.mdpi.com
ZG Hajos, DR Parrish… - The Journal of Organic …, 1965 - ACS Publications
… 1,2,3,4,4a0,9,10,10a/3-Octahydro-4/3-hydroxy-7-methoxy-2(3phenanthrenecarboxylic Acid (XVI).—The lactone XV (7.4 g.) was stirred and refluxed under nitrogen with 200 ml. of 1 …
Number of citations: 12 pubs.acs.org
Y Zhang, JL Petersen, KK Wang - Tetrahedron, 2008 - Elsevier
… To a flask containing 0.500 g (2.25 mmol) of 3-phenanthrenecarboxylic acid 41 was introduced 39 mL of thionyl chloride. The reaction mixture was heated under reflux for 12 h. The …
Number of citations: 23 www.sciencedirect.com
RE Ireland, LN Mander - The Journal of Organic Chemistry, 1967 - ACS Publications
… (±)-l,2,3,4,4a,4ba,5,6,7,8,lO,lOaa-Dodecahydro-2a,4a0,8,8tetramethyl-2/3-phenanthrenecarboxylic Acid (15).—A solution of 120 mg (0.398 mmole) of chloro ketone 14 in 15 ml of dry …
Number of citations: 50 pubs.acs.org

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